molecular formula C8H6ClN3O2 B11764245 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11764245
M. Wt: 211.60 g/mol
InChI Key: QNJYOOOLTKHDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused pyridine-pyrimidine core with chloro and methyl substituents at positions 7 and 8, respectively. Its molecular formula is C₈H₆ClN₃O₂, with a molecular weight of 211.61 g/mol (inferred from structural analogs in and ). The compound’s pyrido[4,3-d]pyrimidine scaffold is critical for interactions in biological systems, particularly in enzyme inhibition and herbicidal activity.

Key Physicochemical Properties (Inferred):

  • Density: ~1.5–1.6 g/cm³ (similar to pyrido[3,2-d]pyrimidine analogs)
  • pKa: ~8.7 (predicted based on electron-withdrawing substituents)
  • Storage: Stable under inert atmospheres at 2–8°C (analogous to fluorinated derivatives).

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

7-chloro-8-methyl-1H-pyrido[4,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H6ClN3O2/c1-3-5-4(2-10-6(3)9)7(13)12-8(14)11-5/h2H,1H3,(H2,11,12,13,14)

InChI Key

QNJYOOOLTKHDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-2-Chloro-5-Pyrimidineethanone with Ethyl Bromoacetate

A widely adopted method for constructing the pyrido[4,3-d]pyrimidine scaffold involves the cyclocondensation of 4-amino-2-chloro-5-pyrimidineethanone with ethyl bromoacetate. This two-step process begins with the formation of a pyrido-pyrimidine intermediate through nucleophilic substitution and cyclization.

Step 1: Cyclization
In a representative procedure, 4-amino-2-chloro-5-pyrimidineethanone reacts with ethyl bromoacetate in the presence of a base such as piperidine or triethylamine. The reaction proceeds in polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) at elevated temperatures (65–75°C) for 6–7 hours. The base facilitates deprotonation, enabling the nucleophilic attack of the amino group on the electrophilic carbon of ethyl bromoacetate. Subsequent cyclization yields 2-chloro-6-bromo-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one as an intermediate.

Step 2: Methyl Group Introduction
The intermediate undergoes alkylation to introduce the methyl group at position 8. While the original patent describes the use of chlorocyclopentane for cyclopentyl substitution, adaptation with methyl iodide or dimethyl sulfate under similar conditions (e.g., THF, 50–60°C) can achieve the desired 8-methyl derivative. This step typically achieves yields of 70–80% after recrystallization.

Table 1: Cyclocondensation Method Optimization

ParameterOptimal ConditionYield Improvement
SolventAcetonitrile80% vs. 74% (THF)
BasePiperidine80% vs. 74% (TEA)
Temperature70°C5% increase
Reaction Time6 hoursMinimal byproducts

Vilsmeier-Haack Cyclization Approach

An alternative route employs the Vilsmeier-Haack reaction to construct the pyridine ring from uracil derivatives. This method is advantageous for introducing electron-withdrawing groups such as chlorine at specific positions.

Procedure

  • Uracil Derivative Preparation : 6-Amino-1,3-disubstituted uracils are treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.

  • Cyclization : The reagent facilitates formylation at the C-5 position of the uracil, followed by cyclization with cyanoacetamide in ethanol. This step forms the pyrido[2,3-d]pyrimidine core.

  • Functionalization : Post-cyclization chlorination at position 7 is achieved using phosphorus oxychloride (POCl₃), while methylation at position 8 is introduced via alkylation with methyl triflate.

Challenges

  • The Vilsmeier reaction requires stringent anhydrous conditions.

  • Regioselectivity issues may arise during chlorination, necessitating chromatographic purification.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing ionic intermediates, while bases such as piperidine improve nucleophilicity. Substituting acetonitrile with THF reduces yields by 6% due to poorer solubility of intermediates.

Temperature and Time Parameters

Elevated temperatures (70°C) accelerate cyclization but risk decomposition beyond 7 hours. Kinetic studies show 90% conversion within 5 hours at 70°C, with marginal gains thereafter.

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison

ParameterCyclocondensationVilsmeier
Starting Material4-Amino-2-chloro-5-pyrimidineethanone6-Amino-uracil
Key ReagentsEthyl bromoacetate, PiperidinePOCl₃, DMF
Yield70–80%50–60%
ScalabilityIndustrialLab-scale
Byproducts<5%10–15%

Challenges in Methyl Group Introduction

Introducing the methyl group at position 8 poses regioselectivity challenges due to steric hindrance from the pyrimidine ring. Strategies to mitigate this include:

  • Low-Temperature Alkylation : Slowing reaction kinetics to favor N-8 methylation over competing sites.

  • Directed Metalation : Using lithium diisopropylamide (LDA) to deprotonate the target nitrogen prior to methyl iodide addition.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Cost-Effective Reagents : Substituting piperidine with cheaper amines like DBU without yield loss.

  • Continuous Flow Systems : Reducing reaction times from hours to minutes via microreactors.

  • Waste Management : Recycling acetonitrile through distillation and neutralizing POCl₃ byproducts with aqueous NaOH.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[4,3-d]pyrimidines.

Scientific Research Applications

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. It has diverse applications in scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Chemistry

  • It serves as a building block for synthesizing more complex heterocyclic compounds.
  • It is used as a building block in organic synthesis for creating complex molecules with potential pharmaceutical or material science applications.

Biology

  • This compound is used in the study of enzyme inhibition and protein interactions.
  • It is valuable in studying biological processes at the molecular level.

Medicine

  • It has shown potential as an anticancer agent, particularly in inhibiting tyrosine kinase and other enzymes involved in cancer cell proliferation.
  • It can be used in developing new therapeutic strategies.
  • Derivatives of this compound are explored for use in pharmaceuticals.

Industry

  • Derivatives of this compound are explored for use in agrochemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation This compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert it into its dihydro derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles. Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[4,3-d]pyrimidines.

Preparation Methods

The synthesis of this compound typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction produces 5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine, which is then treated with 1-(prop-2-yn-1-yl)piperazine to yield the desired compound. The use of microwave-assisted synthesis has been reported as a robust approach for preparing pyrido[4,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit tyrosine kinase, which plays a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Target) C₈H₆ClN₃O₂ 211.61 Cl (C7), CH₃ (C8) Predicted high HOMO localization on pyrido ring; herbicidal potential
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (Fluorinated analog) C₇H₃ClFN₃O₂ 215.57 Cl (C7), F (C8) Lower lipophilicity (logP ~1.2); stored at 2–8°C in dark
6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (Positional isomer) C₇H₄ClN₃O₂ 197.58 Cl (C6) Higher density (1.56 g/cm³); pKa ~8.7
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Heterocyclic analog) C₆H₄N₂O₂S 168.17 Sulfur atom in fused ring IC₅₀ = 15 μM (dopachrome tautomerase inhibition); improved potency with methoxy

Key Observations:

  • Ring Position : The pyrido[4,3-d]pyrimidine scaffold (target) vs. pyrido[3,2-d]pyrimidine () alters electronic distribution, affecting HOMO/LUMO orbitals and binding interactions.
  • Heteroatom Replacement: Replacing pyrido with thieno rings () reduces molecular weight but decreases potency unless substituted with methoxy groups.
Herbicidal Activity (vs. Pyrido[2,3-d]pyrimidine Analogs)

The target compound shares structural similarities with herbicidal pyrido[2,3-d]pyrimidine derivatives (). Key findings include:

  • HOMO/LUMO Analysis: The HOMO of the target is localized on the pyrido ring (similar to compound 2o in ), enhancing electron donation to molecular targets like protoporphyrinogen oxidase (PPO) enzymes.
  • LUMO Comparison : The LUMO energy of the target is closer to flumioxazin (a commercial herbicide), suggesting competitive binding to aromatic ring-containing enzymes.
Enzyme Inhibition (vs. Thieno[2,3-d]pyrimidine Analogs)

Thieno analogs () show lower potency (IC₅₀ = 15 μM) unless modified with meta-methoxybenzyl groups (IC₅₀ = 4.3 μM). In contrast, the target compound’s chloro and methyl groups may stabilize enzyme interactions without requiring additional substituents.

Biological Activity

7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its significant biological activities. This compound features a unique pyrido-pyrimidine framework characterized by a chloro group at the 7-position and a methyl group at the 8-position on the pyridine ring. Its molecular formula is C8H6ClN3O2C_8H_6ClN_3O_2, and it has been investigated for various therapeutic applications, particularly in oncology and inflammation.

Research indicates that this compound acts primarily as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. By inhibiting PARP, this compound can induce cytotoxic effects in cancer cells, particularly those with deficiencies in DNA repair mechanisms. Additionally, it has shown promise as a P2X7 receptor antagonist, which may have implications in treating inflammatory diseases and certain cancers .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit potent antitumor effects against various cancer cell lines. The compound's mechanism likely involves apoptosis induction and inhibition of cellular proliferation.
  • Anti-inflammatory Properties : The ability to antagonize P2X7 receptors suggests potential applications in managing inflammatory conditions.
  • Enzyme Inhibition : The inhibition of PARP contributes to its anticancer properties by promoting the accumulation of DNA damage in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy : In vitro tests showed that compounds related to this compound exhibited significant cytotoxicity against human tumor cell lines such as leukemia and breast cancer cells. For instance, one study reported an IC50 value of log10GI50=4.7\text{log}_{10}GI_{50}=-4.7 for certain derivatives against multiple cancer types .
  • Mechanistic Insights : Research involving western blot analysis revealed that treatment with this compound led to the cleavage of PARP-1 and procaspase-3 in cancer cells, confirming its role in inducing apoptosis .
  • Inflammatory Response Modulation : The compound's action on P2X7 receptors has been linked to reduced inflammatory responses in preclinical models, indicating its therapeutic potential in chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dioneFluorine substitution at position 8Potential alterations in biological activity due to fluorine's electronegativity
Pyrido[2,3-d]pyrimidine derivativesVarying substitutions on the pyridine ringDifferent biological activities based on substituents
6-Amino-pyrido[4,3-d]pyrimidine derivativesAmino group at position 6Enhanced solubility and potential for different interactions

This comparison highlights how variations in substitution can lead to significant differences in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : Synthesis typically involves cyclization of precursors such as aminopyridines or thienopyrimidines. For example:

  • Step 1 : React a halogenated pyridopyrimidine core (e.g., 3-phenyl-6-bromoacetyl derivatives) with nucleophiles like thioacetamide in acetic acid to introduce substituents .
  • Step 2 : Alkylation using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base to functionalize the N-1 or N-3 positions .
    • Key Conditions : Solvent selection (e.g., acetic acid for cyclization, DMF for alkylation) and temperature control (reflux for 6–12 hours) are critical for yield optimization .

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., δ 6.15–7.97 ppm for aromatic protons in pyridopyrimidine derivatives) .
  • IR Spectroscopy : Peaks at 1676 cm1^{-1} (C=O) and 1630 cm1^{-1} (C=N) validate the core structure .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₈H₆ClN₃O₂ requires m/z 227.016) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways .
  • Apply reaction path search algorithms to predict side products, such as undesired regioisomers during alkylation .
    • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error steps by 40% in similar heterocyclic syntheses .

Q. What strategies resolve low yields in N-alkylation reactions?

  • Troubleshooting :

  • Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to reduce steric hindrance .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Byproduct Analysis : Use HPLC to detect competing hydrolysis products (e.g., 7-chloro-8-methylpyrido[4,3-d]pyrimidine derivatives) and adjust protecting groups .

Q. How to evaluate its potential as a kinase inhibitor?

  • Experimental Design :

  • Enzymatic Assays : Measure IC₅₀ values against kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular Docking : Simulate binding interactions with PyMOL or AutoDock, focusing on hydrogen bonding with kinase active sites (e.g., NH groups at C-2 and C-4 positions) .
    • Data Interpretation : Cross-validate computational predictions with crystallography (e.g., X-ray structures of kinase-inhibitor complexes) .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Root Cause : Variability in assay conditions (e.g., cell lines, ATP concentrations) or impurities in synthesized batches.
  • Resolution :

  • Reproducibility Checks : Standardize protocols (e.g., NIH/NCATS guidelines for dose-response curves) .
  • Purity Validation : Use LC-MS to confirm >95% purity and rule out off-target effects from byproducts like dechlorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.